

# Initial Studies on SHP389 in Immune Checkpoint Pathways: A Technical Guide

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## Compound of Interest

Compound Name: SHP389

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This technical guide provides an in-depth overview of the initial preclinical studies on **SHP389** (TNO155), an allosteric inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2). The focus is on its role and mechanism of action within immune checkpoint pathways, particularly in combination with anti-PD-1 therapies. This document outlines the core findings, presents quantitative data in a structured format, details key experimental methodologies, and visualizes the associated signaling pathways and workflows.

## Core Concepts: SHP2 Inhibition and Immune Checkpoint Blockade

SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and differentiation through the MAPK signaling pathway.[1] It is also a key downstream signaling molecule of the PD-1 pathway, where it is involved in inhibiting T-cell activation. **SHP389** is a potent and selective oral allosteric inhibitor of wild-type SHP2.[1] By inhibiting SHP2, **SHP389** has the potential to both directly target tumor cell signaling and modulate the tumor microenvironment to enhance anti-tumor immunity.[2][3] Preclinical studies have shown that the combination of SHP2 inhibitors with anti-PD-1 antibodies can lead to synergistic anti-tumor effects.[3]

## Quantitative Data Summary

The following tables summarize the key quantitative data from initial preclinical and clinical studies of **SHP389**.

Table 1: In Vitro Potency of **SHP389**

Assay	Cell Line/Target	IC50	Reference
SHP2 Inhibition	Wild-type SHP2	0.011 $\mu$ M	[4]
pERK Inhibition	KYSE520	0.008 $\mu$ M	
Cell Proliferation (5-day)	KYSE520	0.100 $\mu$ M	

Table 2: In Vivo Pharmacodynamics of **SHP389** in a Phase I Clinical Trial (NCT03114319)

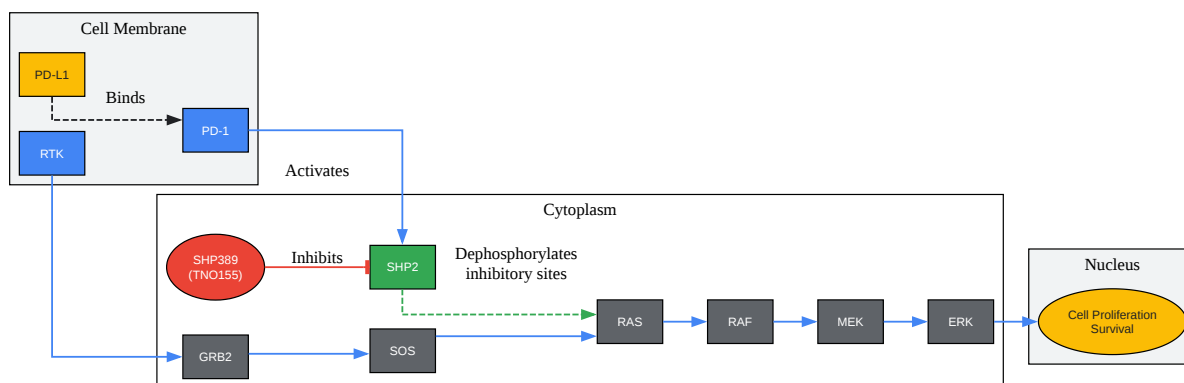
Biomarker	Tissue	Measurement	Result	Reference
DUSP6 Expression	Tumor Samples	qPCR	$\geq$ 25% reduction in 90% of patients (38/42) at doses $\geq$ 20 mg/day	[5]
DUSP6 Expression	Tumor Samples	qPCR	$\geq$ 50% reduction in 60% of patients (25/42) at doses $\geq$ 20 mg/day	[5]

Table 3: In Vivo Anti-Tumor Efficacy and Immune Modulation of **SHP389** in Combination with Anti-PD-1 in MC38 Syngeneic Mouse Model

Treatment Group	Outcome	Result	Reference
TNO155 + Anti-PD-1	Tumor Growth	Synergistic attenuation of tumor growth compared to single agents	[3]
TNO155 + Anti-PD-1	Tumor-Associated Macrophages (TAMs)	Decrease in the percentage of TAMs relative to live cells	[2]

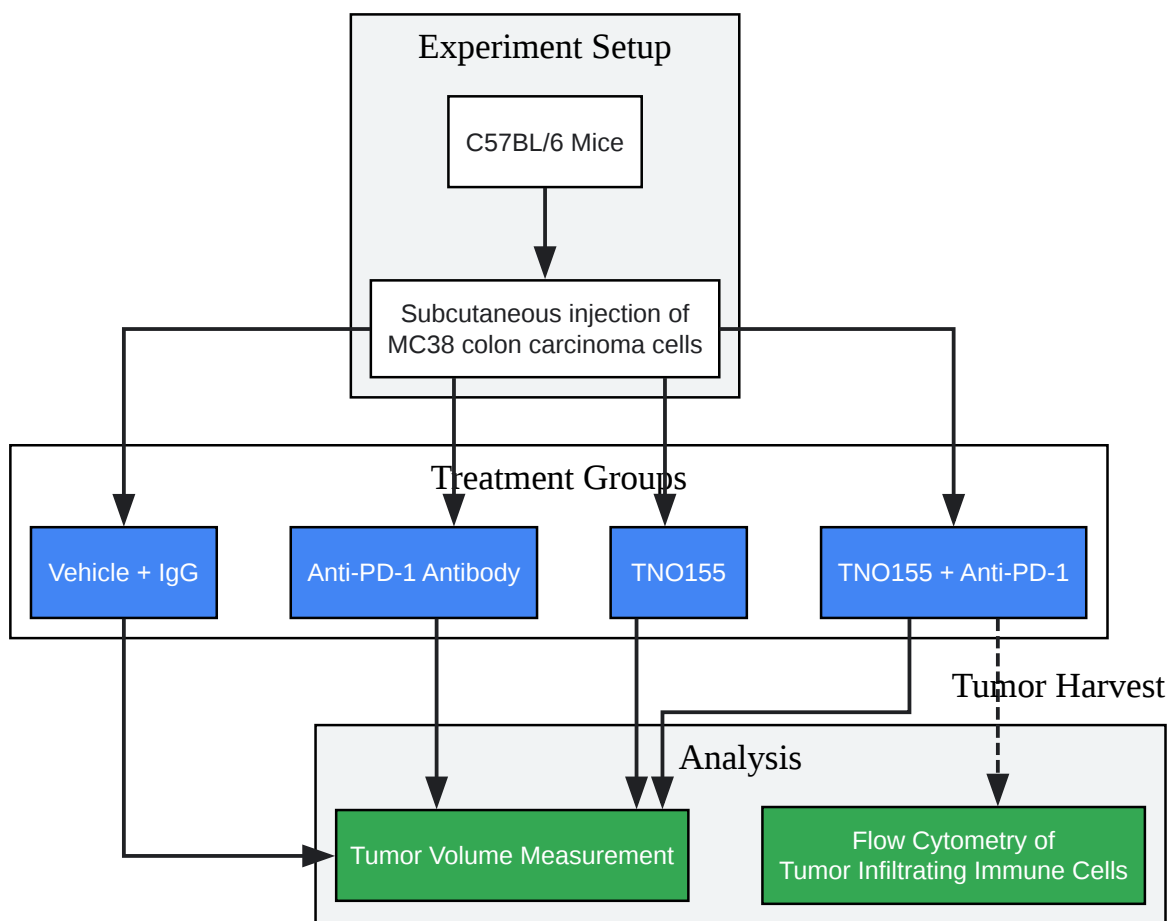
## Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows described in the initial studies of **SHP389**.



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Caption: SHP2 signaling in the RAS-MAPK and PD-1 pathways and the inhibitory action of **SHP389**.



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Caption: In vivo experimental workflow for evaluating **SHP389** in combination with anti-PD-1.

## Detailed Experimental Protocols

### In Vivo Murine Syngeneic Tumor Model

Objective: To evaluate the in vivo anti-tumor efficacy of **SHP389** in combination with an anti-PD-1 antibody.

Animal Model:

- Species: Mouse

- Strain: C57BL/6

Tumor Model:

- Cell Line: MC38 (murine colon adenocarcinoma)
- Implantation:  $1 \times 10^6$  MC38 cells were subcutaneously injected into the flank of the mice.

Treatment Regimen:

- TNO155 (**SHP389**): Administered orally (PO) at a dose of 20 mg/kg, twice daily (BID).
- Anti-PD-1 Antibody: Administered intraperitoneally (IP) at a dose of 10 mg/kg, once weekly (QW).
- Control Groups: Vehicle control with IgG antibody.
- Treatment Start: Treatment was initiated when tumors reached a palpable size.

Endpoint Analysis:

- Tumor Growth: Tumor volume was measured regularly using calipers.
- Immunophenotyping: At the end of the study, tumors were harvested, dissociated into single-cell suspensions, and analyzed by flow cytometry to characterize the tumor-infiltrating immune cell populations.

## Flow Cytometry for Tumor-Associated Macrophages (TAMs)

Objective: To quantify the population of TAMs within the tumor microenvironment following treatment.

Sample Preparation:

- Harvested tumors were mechanically and enzymatically digested to obtain a single-cell suspension.
- Red blood cells were lysed using a suitable lysis buffer.
- Cells were washed and resuspended in FACS buffer (e.g., PBS with 2% FBS).

Staining Panel: A comprehensive antibody panel is used to identify various immune cell subsets. For the specific identification of TAMs, the following markers are crucial:

- General myeloid marker: CD11b
- Macrophage markers: F4/80
- Monocytic markers: Ly6C
- Granulocyte exclusion marker: Ly6G
- MHC Class II: To assess antigen presentation capacity.

Gating Strategy:

- Gate on live, single cells.
- Gate on CD45+ hematopoietic cells.
- From the CD45+ population, exclude Ly6G+ neutrophils.
- Gate on CD11b+ myeloid cells.
- Within the CD11b+ population, identify TAMs as F4/80+ and Ly6C+. Further subgating can be performed based on MHCII expression to distinguish between different macrophage polarization states.

## Western Blot for pERK and DUSP6

Objective: To assess the inhibition of the MAPK pathway by **SHP389** through the analysis of phosphorylated ERK (pERK) and the expression of DUSP6, a downstream target and negative feedback regulator of the pathway.

#### Sample Preparation:

- Tumor tissue or cell lysates were prepared in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein concentration was determined using a BCA assay.

#### SDS-PAGE and Transfer:

- Equal amounts of protein (20-40 µg) were separated on a 10% SDS-PAGE gel.
- Proteins were transferred to a PVDF membrane.

#### Immunoblotting:

- The membrane was blocked with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
- The membrane was incubated with primary antibodies overnight at 4°C.
  - Primary Antibodies:
    - Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)
    - Rabbit anti-p44/42 MAPK (Erk1/2)
    - Rabbit anti-DUSP6
    - Mouse anti-GAPDH (loading control)
- The membrane was washed three times with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- The signal was detected using an enhanced chemiluminescence (ECL) substrate.

**Stripping and Re-probing:** To detect total ERK on the same membrane used for pERK, the membrane was stripped using a mild stripping buffer, followed by washing, blocking, and re-probing with the total ERK antibody.

## Quantitative PCR (qPCR) for DUSP6 Expression

Objective: To measure the change in DUSP6 mRNA expression in tumor tissue as a pharmacodynamic marker of SHP2 inhibition.

### RNA Extraction and cDNA Synthesis:

- Total RNA was extracted from tumor biopsies using a suitable RNA isolation kit.
- RNA quality and quantity were assessed.
- 1 µg of total RNA was reverse transcribed into cDNA using a high-capacity cDNA reverse transcription kit.

### qPCR Reaction:

- Primers:
  - Human DUSP6 Forward: 5'-CTCGGATCACTGGAGCCAAAAC-3'
  - Human DUSP6 Reverse: 5'-GTCACAGTGACTGAGCGGCTAA-3'
- Reaction Mix: cDNA, forward and reverse primers, and a SYBR Green PCR master mix.
- Cycling Conditions (example):
  - Initial denaturation: 95°C for 10 minutes.
  - 40 cycles of:
    - Denaturation: 95°C for 15 seconds.
    - Annealing/Extension: 60°C for 1 minute.
  - Melt curve analysis.

### Data Analysis:



- The relative expression of DUSP6 was calculated using the  $2^{-\Delta\Delta C_t}$  method, normalized to a housekeeping gene (e.g., GAPDH).

## Conclusion

The initial studies on **SHP389** (TNO155) provide a strong rationale for its development as a cancer therapeutic, particularly in combination with immune checkpoint inhibitors. The preclinical data demonstrate that **SHP389** effectively inhibits the SHP2-mediated RAS-MAPK signaling pathway and modulates the tumor immune microenvironment by reducing immunosuppressive cell populations. The detailed protocols provided in this guide are intended to facilitate further research into the mechanism of action and clinical potential of **SHP389**. Future investigations will likely focus on optimizing combination strategies and identifying predictive biomarkers to guide patient selection.

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